molecular formula C16H22O6 B1326073 Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate CAS No. 951887-87-9

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate

Cat. No.: B1326073
CAS No.: 951887-87-9
M. Wt: 310.34 g/mol
InChI Key: WNJUNXCHRQLILQ-UHFFFAOYSA-N
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Description

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a valerate group attached to a phenyl ring substituted with three methoxy groups at the 2, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-(2,4,5-trimethoxyphenyl)-5-oxovalerate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its ester and methoxy functional groups. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6/c1-5-22-16(18)8-6-7-12(17)11-9-14(20-3)15(21-4)10-13(11)19-2/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJUNXCHRQLILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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